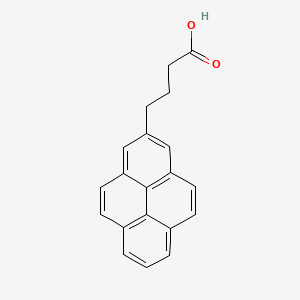

2-Pyrenebutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18(22)6-1-3-13-11-16-9-7-14-4-2-5-15-8-10-17(12-13)20(16)19(14)15/h2,4-5,7-12H,1,3,6H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDIYAIONAIKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC(=O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518879 | |

| Record name | 4-(Pyren-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84679-52-7 | |

| Record name | 4-(Pyren-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of chemical compounds composed of multiple fused aromatic rings. ebsco.comnih.gov They are formed from the incomplete combustion of carbon-containing materials like coal, oil, gas, and wood. ebsco.comoregonstate.edu PAHs are a subject of significant interest in contemporary chemical research due to their widespread environmental presence and their unique chemical and physical properties. mdpi.com

From an environmental perspective, PAHs are studied for their persistence, bioaccumulation, and potential toxicity. mdpi.com Many PAHs and their metabolites are known to be carcinogenic and mutagenic. ebsco.comnih.gov Research in this area focuses on detection methods, understanding their metabolic pathways, and assessing their impact on human health and ecosystems. mdpi.comtandfonline.com

In the realm of materials science and chemistry, the extended π-electron systems of PAHs give rise to interesting electronic, optical, and photophysical properties. mdpi.commdpi.com These properties are harnessed in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. rsc.org The ability of PAHs to absorb and emit light also makes them valuable as fluorescent probes and sensors. researchgate.netcymitquimica.com Researchers are actively exploring the synthesis of novel PAH derivatives with tailored properties for specific applications. mdpi.comrsc.org

Foundational Significance of Pyrene and Its Derivatives in Photochemistry and Materials Science

Pyrene (B120774), a four-ringed PAH, is a cornerstone molecule in photochemistry and materials science due to its exceptional fluorescence characteristics. mdpi.comresearchgate.net It exhibits a long fluorescence lifetime, high quantum yield, and a distinctive sensitivity of its emission spectrum to the polarity of its environment. researchgate.net A hallmark of pyrene's photophysical behavior is its ability to form "excimers" (excited-state dimers) at high concentrations or when pyrene units are in close proximity. researchgate.netacs.org These excimers emit light at a longer wavelength (a redshift) compared to the pyrene monomer, providing a powerful tool for studying intermolecular distances and dynamics. utexas.edu

The versatility of pyrene is further enhanced by the ability to functionalize its core structure, leading to a vast array of derivatives with tailored properties. mdpi.commdpi.com By introducing different functional groups, researchers can tune the solubility, reactivity, and electronic properties of pyrene-based molecules. mdpi.comrsc.org For instance, attaching hydrophilic groups can render pyrene water-soluble, enabling its use in biological systems. cymitquimica.comnih.gov

In materials science, pyrene derivatives are integral components in the development of fluorescent probes, sensors, and advanced materials. scbt.comrsc.org Their ability to intercalate into DNA and their sensitivity to the local environment make them valuable for studying biological systems. rsc.org Furthermore, the strong π-π stacking interactions of the pyrene moiety are exploited in the design of self-assembling systems and for the non-covalent functionalization of carbon nanotubes and graphene. rsc.orgresearchgate.netbeilstein-journals.org

Scope and Focused Research Trajectories for 2 Pyrenebutanoic Acid Pba

Established Synthetic Pathways for this compound Analogs

The synthesis of pyrene derivatives can be broadly categorized into direct and indirect methods. Direct functionalization of the pyrene core can be challenging, leading to the development of various indirect routes to achieve specific substitution patterns. rsc.orgresearchgate.net

Direct C–H Functionalization Approaches to Pyrene-Substituted Butanoic Acids

Direct C–H functionalization is a powerful technique for modifying the pyrene core. mdpi.com Transition metal-catalyzed C–H activation has emerged as a valuable method for the site-selective functionalization of organic compounds with multiple C–H bonds, including pyrene. mdpi.comresearchgate.net

Recent advancements have demonstrated the utility of iridium-catalyzed C–H borylation for the synthesis of 2- and 2,7-substituted pyrenes. nih.gov This method allows for the regiospecific introduction of a boryl group, which can then be further derivatized. nih.govrsc.org For instance, an iridium-based catalyst prepared from [{Ir(μ-OMe)cod}2] and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) can effectively borylate pyrene at the 2- and 7-positions. nih.gov These borylated intermediates serve as versatile precursors for a range of functionalized pyrenes, including those with carboxylic acid-containing side chains. nih.gov

Another approach involves palladium-catalyzed C–H arylation. For example, the C2 position of pyrene-1-carboxylic acid can be arylated using a Pd(OAc)2 catalyst. mdpi.com This method provides a direct route to introduce aryl groups at specific positions on the pyrene scaffold. mdpi.com

While direct functionalization at the 1, 3, 6, and 8 positions of pyrene is more common, selective functionalization at the 2 and 7 positions can be achieved using bulky electrophiles or through transition metal catalysis. rsc.org

Indirect Synthetic Routes from Pyrene Precursors

Indirect synthetic methods often involve the use of reduced pyrene precursors, such as tetrahydropyrene (THPy) and hexahydropyrene (HHPy), to control the regioselectivity of subsequent reactions. rsc.orgresearchgate.netrsc.org The THPy approach, for example, effectively allows for electrophilic aromatic substitution at the 2 and 7 positions, which are less reactive in the native pyrene molecule. rsc.org

One notable indirect route to a butanoate derivative of pyrene involves the Willgerodt–Kindler reaction applied to 2-acetylTHPy. rsc.org This reaction provides a pathway to introduce a butanoate group at the 2-position of the pyrene core. rsc.org Another method starts from 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, obtained through Friedel–Crafts alkylation of HHPy. researchgate.net

Advanced Derivatization Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications, enabling its use in diverse applications.

Formation of Activated Esters (e.g., N-Hydroxysuccinimide Esters) for Amine Reactivity

A common and effective method for activating the carboxylic acid group of this compound is its conversion to an N-hydroxysuccinimide (NHS) ester. lumiprobe.comrsc.org This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.orgrsc.org The resulting NHS ester is a reactive species that readily couples with primary and secondary amines to form stable amide bonds. lumiprobe.com

The optimal pH for the reaction of NHS esters with amines in aqueous buffers is between 8.3 and 8.5. lumiprobe.com These reactions can also be carried out in polar aprotic organic solvents such as DMF or DMSO, often with the addition of a tertiary amine base like triethylamine (B128534) or diisopropylethylamine (DIPEA). lumiprobe.com

The NHS ester of 1-pyrenebutyric acid is a commercially available reagent used for labeling biomolecules with the fluorescent pyrene moiety. lumiprobe.com The pyrene label is useful as a proximity probe due to its ability to form excimers and as an anchor for immobilization on graphite (B72142) surfaces. lumiprobe.com

| Reagent | Product | Application | Reference |

| 1-Pyrenebutyric acid, N-hydroxysuccinimide, DCC | 1-Pyrenebutyric acid NHS ester | Labeling of biomolecules with amino groups | rsc.orgrsc.org |

| 1-Pyrenebutyric acid NHS ester, Amine-containing molecule | Pyrene-labeled amide | Fluorescent labeling, Bioconjugation | lumiprobe.comlumiprobe.com |

Strategies for Bioconjugation via Amide Bond Formation (Non-Clinical Context)

The formation of amide bonds is a cornerstone of bioconjugation chemistry, and the carboxylic acid functionality of this compound is readily exploited for this purpose. The activated NHS ester of 1-pyrenebutyric acid is a key reagent in this context, enabling the covalent attachment of the pyrene fluorophore to proteins, peptides, and other biomolecules containing primary amine groups. lumiprobe.comnih.gov

For instance, 1-pyrenebutanoic acid succinimidyl ester (PASE) is widely used as a linker to connect proteins to carbon materials. nih.gov The succinimidyl ester group reacts with amine groups on the protein to form a stable amide linkage. nih.gov This strategy has been employed to attach antibodies to carbon nanotube field-effect transistors. researchgate.net

In another example, a conjugate of a cell-penetrating peptide (HAad) with pyrenebutyric acid was prepared to serve as a membrane-anchoring unit, enhancing the delivery of proteins into cells. acs.org The synthesis of pyrene-labeled ATP and ADP has also been reported, where a pyrene fluorophore is linked to the ribose moiety via a butyryl chain, creating sensitive probes for studying enzyme kinetics. nih.gov

| Pyrene Derivative | Biomolecule | Application | Reference |

| 1-Pyrenebutanoic acid succinimidyl ester (PASE) | Proteins (e.g., antibodies) | Immobilization on carbon materials | nih.govresearchgate.net |

| Pyrenebutyric acid | Cell-penetrating peptide (HAad) | Enhanced protein delivery | acs.org |

| Pyrene-labeled ATP/ADP | Myosin subfragment-1 | Enzyme kinetics studies | nih.gov |

Hydrazide Derivatization for Analytical Applications

This compound can be converted to its hydrazide derivative, 1-pyrenebutyric acid hydrazide (PBH), which serves as a fluorescent labeling reagent for carbonyl compounds. oup.com The synthesis of PBH is a two-step process involving the preparation of the corresponding ester followed by reaction with hydrazine. oup.com

PBH is particularly useful in analytical chemistry for the sensitive detection of various molecules. For example, it has been used for the derivatization of microcystins in water samples, allowing for their detection by liquid chromatography with fluorescence detection. nih.gov The derivatization reaction is facilitated by a condensation reagent like 4,6-dimethoxy-1,3,5-triazin-2-yl-4-methylmorpholinium (DMT-MM). nih.gov

In another application, PBH has been employed for the on-target derivatization of keratan (B14152107) sulfate (B86663) oligosaccharides for analysis by MALDI-TOF/TOF mass spectrometry, significantly improving their ionization. nih.gov Furthermore, PBH has been used to derivatize poly-carboxylic acids like citrate (B86180) and malate (B86768) in soil solutions, enabling their sensitive analysis by capillary electrophoresis. iuss.org

| Analyte | Derivatization Reagent | Analytical Technique | Reference |

| Microcystins | 4-(1-pyrene)butanoic acid hydrazide (PBH) | Liquid Chromatography with Fluorescence Detection | nih.gov |

| Keratan sulfate oligosaccharides | Pyrenebutyric acid hydrazide (PBH) | MALDI-TOF/TOF Mass Spectrometry | nih.gov |

| Citrate and Malate | 1-pyrenebutanoic acid hydrazide (PBH) | Capillary Electrophoresis with Fluorescence Detection | iuss.org |

Regiochemical Control in Pyrene Core Functionalization

The pyrene molecule presents distinct regions of reactivity. Electrophilic aromatic substitution (EAS) reactions on the unsubstituted pyrene core preferentially occur at the electron-rich 1, 3, 6, and 8 positions, which possess the highest coefficients in the Highest Occupied Molecular Orbital (HOMO). rsc.orgmdpi.com The 2- and 7-positions, located on a nodal plane of the HOMO, are significantly less reactive towards electrophiles. acs.org Consequently, direct functionalization at these sites is challenging and requires specialized synthetic strategies to overcome the inherent reactivity of the pyrene system. rsc.orgmdpi.com

Synthesis of 2- and 2,7-Substituted Pyrene Derivatives

To access the electronically disfavored 2- and 7-positions, chemists have developed several innovative methodologies that circumvent the typical reactivity patterns of pyrene. These methods can be broadly categorized into metal-catalyzed C-H activation and derivatization of a modified pyrene core.

Iridium-Catalyzed C-H Borylation:

A highly effective and now widely adopted method for the regioselective functionalization of pyrene is the iridium-catalyzed C-H borylation. rsc.org This reaction utilizes a sterically hindered iridium catalyst, often generated in situ from [{Ir(μ-OMe)cod}2] and a bulky bipyridine ligand like 4,4'-di-tert-butyl-2,2'-bipyridine, to direct the installation of a boronic ester group, typically a pinacol (B44631) borane (B79455) (Bpin), onto the 2- and 7-positions. acs.org The steric bulk of the catalyst system is the key factor that overrides the electronic preference for the 1,3,6,8-positions, forcing the reaction to occur at the more accessible, less hindered 2- and 7-sites. rsc.orgmdpi.com

By controlling the stoichiometry of the borylating agent, bis(pinacolato)diboron (B136004) (B2pin2), either mono-borylated 2-(Bpin)pyrene or di-borylated 2,7-bis(Bpin)pyrene can be synthesized with high selectivity. researchgate.net These borylated pyrenes are exceptionally versatile intermediates. The C–B bond can be readily converted into a wide array of functional groups. For instance, 2,7-bis(Bpin)pyrene has been transformed into derivatives containing bromide, hydroxyl, and triflate groups. researchgate.net Furthermore, these borylated compounds are excellent coupling partners in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. acs.org

This strategy also provides a robust pathway to unsymmetrically 2,7-disubstituted pyrenes. A sequential approach involving the Ir-catalyzed C-H borylation of a pre-functionalized pyrene, such as 2-bromopyrene (B1587533), can yield intermediates like 2-Bpin-7-bromopyrene. acs.org This intermediate contains two different, orthogonally reactive handles, enabling the stepwise introduction of distinct substituents at the 2- and 7-positions. acs.org For example, this method was used to synthesize 2-cyano-7-(N,N-diethylamino)pyrene, a donor-acceptor chromophore. acs.orgnih.gov

The Tetrahydropyrene (THPy) Strategy:

An alternative indirect approach involves modifying the pyrene core to alter its intrinsic reactivity. The tetrahydropyrene (THPy) strategy involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene. rsc.org In this reduced form, the aromatic system is altered in such a way that the positions equivalent to 2 and 7 in the parent pyrene become the most reactive sites for electrophilic aromatic substitution. rsc.org

This method allows for the introduction of functional groups like nitro or acetyl groups at the 2- and 7-positions of the THPy core. Subsequent re-aromatization of the functionalized THPy, typically through oxidation with reagents like o-chloranil or DDQ, restores the fully aromatic pyrene system, now bearing substituents at the desired 2- or 2,7-positions. rsc.org This multi-step sequence effectively redirects electrophilic attack. For instance, nitration of THPy followed by re-aromatization yields 2-nitropyrene, which can then serve as a precursor for other derivatives like 2-aminopyrene. rsc.org

Ruthenium-Catalyzed C-H Activation:

Another approach utilizes directing groups in conjunction with transition metal catalysis. For example, a Ru(II)-catalyzed C–H bond activation methodology has been developed using a pyrid-2-yl group as a directing group. nih.gov By synthesizing 1-(pyrid-2-yl)pyrene, the ruthenium catalyst is directed to the adjacent C-H bond at the 2-position, enabling its functionalization. A similar strategy using 1,6-di(pyrid-2-yl)pyrene allows for difunctionalization at the 2- and 7-positions. nih.gov

Influence of Substitution Pattern on Subsequent Reactivity

The introduction of one or more substituents onto the pyrene core significantly alters its electronic landscape and steric environment, which in turn governs the regioselectivity of any subsequent functionalization attempts. The nature and position of the initial substituent dictate the reactivity of the remaining C-H bonds.

Conversely, an electron-withdrawing group (EWG) at the 2-position deactivates the pyrene ring towards further electrophilic attack. Such a group would direct incoming electrophiles to meta positions, which are the least deactivated sites.

Steric Hindrance: Steric effects play a crucial role in the functionalization of substituted pyrenes. The introduction of a bulky group at the 2-position can physically block access to the adjacent 1- and 3-positions. mdpi.com This steric hindrance can be exploited to direct subsequent reactions to more remote and accessible sites. For example, the installation of bulky tert-butyl groups at the 2- and 7-positions has been used as a strategy to prevent reactions at the electronically favored 1, 3, 6, and 8-positions, thereby forcing functionalization to occur at the K-region (4, 5, 9, and 10-positions). mdpi.comscielo.br

Sequential C-H Activation and Cross-Coupling: In modern synthetic strategies, the initial "substituent" is often a group designed for further, specific reactions, which provides ultimate control over subsequent reactivity. As seen with the Ir-catalyzed borylation, installing a Bpin group at the 2-position renders that site unreactive to most electrophiles but highly reactive in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net If one then performs a second borylation on 2-substituted pyrene, the directing effect of the first substituent (both electronic and steric) will influence which of the remaining C-H bonds is borylated. For instance, the borylation of 2-bromopyrene selectively yields 2-Bpin-7-bromopyrene, indicating that the bromo substituent deactivates the adjacent positions and directs the bulky iridium catalyst to the most accessible, electronically similar 7-position. acs.org This sequential, controlled functionalization is key to building complex, unsymmetrically substituted pyrene derivatives where the reactivity at each step is dictated by the substituent pattern established in the previous step. acs.org

Excited-State Dynamics of this compound and Its Conjugates

The excited-state dynamics of this compound are complex and influenced by several factors, including its concentration and the surrounding environment. These dynamics are central to its application as a fluorescent probe.

Upon excitation, this compound in its monomeric form exhibits a characteristic fluorescence emission spectrum with a well-resolved vibronic fine structure. jkps.or.kr This structured emission is a hallmark of the pyrene fluorophore. The absorption spectrum of pyrene derivatives, including PBA, shows strong, vibrationally structured transitions below 365 nm, which are assigned to the S2–S0 and S3–S0 transitions. psu.edu A weaker, lower-energy absorption band, corresponding to the S1–S0 transition, can also be observed. psu.edu

The emission spectrum typically shows distinct vibrational bands. The relative intensities of these bands, particularly the ratio of the first and third vibronic peaks (I/III), are sensitive to the polarity of the solvent. psu.edu This sensitivity allows PBA to be used as a probe for the polarity of its microenvironment. For instance, the I/III ratio for pyrene in dichloromethane (B109758) is approximately 0.68. psu.edu

At higher concentrations, an excited this compound monomer can interact with a ground-state monomer to form an "excited dimer" or excimer. jkps.or.kracs.org This excimer formation is a diffusion-controlled collision process. royalsocietypublishing.org The excimer has its own characteristic fluorescence emission, which is a broad, structureless band at a longer wavelength (around 470-490 nm) compared to the structured monomer emission. jkps.or.kracs.org

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is dependent on the concentration of the fluorophore. jkps.or.krresearchgate.net This property is widely used to study processes like macromolecular aggregation and coiling. jkps.or.krmdpi.com For example, the appearance of excimer fluorescence at low concentrations of PBA-tagged paclitaxel (B517696) indicated intermolecular interactions and aggregation of the paclitaxel molecules. jkps.or.kr The formation of the excimer is a kinetic process, and its rate can be influenced by the flexibility of the system to which the pyrene moiety is attached. mdpi.com In deoxygenated cyclohexane, the binding energy of the pyrene excimer has been determined to be 0.34 eV. royalsocietypublishing.org

The fluorescence lifetime of this compound is another key parameter that is sensitive to its environment. researchgate.net The lifetime of the excited state is an intrinsic molecular property and is generally independent of the fluorophore concentration, which is an advantage over intensity-based measurements. horiba.com For pyrene and its derivatives, the S1 lifetime is relatively long, on the order of hundreds of nanoseconds in deaerated solutions. psu.edu For instance, the lifetime of free PBA in a non-deaerated buffer was measured to be around 90 ns. mdpi.com

Environmental factors such as solvent polarity, viscosity, and the presence of quenchers can significantly affect the fluorescence lifetime. researchgate.netresearchgate.net For example, the fluorescence lifetime of some fluorophores decreases as the polarity of the solvent increases. nih.gov The lifetime of PBA has been shown to be a valuable tool for monitoring self-assembled systems and probing microenvironments. researchgate.net

The fluorescence of this compound can be quenched by various molecules, with molecular oxygen being a particularly efficient quencher. spiedigitallibrary.orgnih.gov This quenching process is a linear function of the oxygen concentration, making PBA a useful probe for measuring oxygen levels in different systems, including biological ones. nih.gov The quenching can occur through dynamic (collisional) or static mechanisms. researchgate.net

The bimolecular rate constant for the quenching of PBA fluorescence by oxygen is dependent on temperature and viscosity. researchgate.net This relationship provides a basis for using PBA to probe the microviscosity of its surroundings. The quenching of PBA fluorescence by oxygen has been used to measure intracellular oxygen concentrations. spiedigitallibrary.orgnih.gov

Spectroscopic Applications in Probing Molecular and Supramolecular Interactions

The unique spectroscopic properties of this compound have led to its widespread use in studying molecular and supramolecular interactions.

Fluorescence polarization (or anisotropy) is a technique that provides information about the size and shape, or more accurately, the rotational dynamics of a fluorescent molecule. researchgate.netcam.ac.uk When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to a certain degree. The degree of polarization is inversely related to the rotational mobility of the fluorophore. researchgate.net

For a small, rapidly tumbling molecule like free PBA in solution, the emitted light will be largely depolarized. However, when PBA is conjugated to a larger macromolecule, its rotational motion is slowed down, resulting in a higher degree of fluorescence polarization. nih.gov This principle is the basis for fluorescence polarization assays used to study binding events, such as a small fluorescently labeled ligand binding to a large protein. nih.gov this compound, with its long fluorescence lifetime of around 100 ns when conjugated to proteins, is particularly well-suited for such studies, as this long lifetime allows for the sensitive detection of changes in rotational motion. uci.edu

Aggregation-Induced Emission (AIE) Phenomena and H-type Aggregates

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Pyrene derivatives have been shown to exhibit AIE characteristics. the-innovation.org In a dissolved state, the fluorescence of some pyrene compounds can be quenched by factors such as oxygen. the-innovation.org However, in an aggregated state, the molecules are shielded from such quenching effects, leading to enhanced fluorescence. the-innovation.org The aggregation process plays a crucial role in determining the resulting photophysical properties. the-innovation.org

The formation of specific types of aggregates, such as H-type aggregates, significantly influences the spectroscopic output. H-aggregates are characterized by a parallel, face-to-face stacking of the chromophores. rsc.org This arrangement typically leads to a blue-shift in the absorption spectrum compared to the monomeric form. researchgate.net The formation of H-type aggregates of 1-pyrenebutyric acid (a closely related isomer) has been observed in studies involving co-assembly with block copolymers. unistra.fr The parallel stacking of the pyrene units within the polymer matrix is indicative of H-type aggregation. unistra.fr The study of these aggregates is crucial for understanding and controlling the luminescent properties of pyrene-based materials. the-innovation.orgresearchgate.net

| Phenomenon | Description | Key Characteristics | References |

| Aggregation-Induced Emission (AIE) | Non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. | Turn-on fluorescence in the aggregate state, often due to isolation from quenchers like oxygen. | the-innovation.org |

| H-type Aggregates | Parallel, face-to-face stacking of chromophoric units. | Blue-shift in the UV-Vis absorption spectrum compared to the monomer. | rsc.orgresearchgate.netunistra.fr |

Fluorescence Resonance Energy Transfer (FRET) Methodologies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (typically 1-10 nm). researchgate.netnih.govevidentscientific.com It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.govevidentscientific.com This process is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for probing molecular proximity. nih.gov

Pyrene and its derivatives are widely used as donors in FRET studies due to their favorable photophysical properties, including a long fluorescence lifetime. scbt.comthermofisher.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. evidentscientific.com The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. nih.gov

In the context of this compound, its pyrene moiety can serve as the donor in a FRET pair. For instance, studies have demonstrated efficient FRET from pyrene to other fluorophores like perylene. nih.gov This methodology has been applied in various fields, including nucleic acid analysis and the study of polymer conformations. researchgate.netnih.gov The ability to label biomolecules and synthetic polymers with pyrene derivatives allows for detailed investigations of their structure, dynamics, and interactions. researchgate.netscbt.com

| Parameter | Description | Significance in FRET | References |

| Förster Distance (R₀) | The distance at which the FRET efficiency is 50%. For a pyrene-perylene pair, a Förster distance of 22.3 Å has been reported. | A critical parameter that defines the range of distances that can be measured using a specific FRET pair. | nih.gov |

| Donor | The fluorophore that initially absorbs the energy. Pyrene derivatives are often used as donors. | Its fluorescence properties, such as emission spectrum and lifetime, are crucial for selecting a suitable acceptor. | nih.govscbt.comthermofisher.com |

| Acceptor | The molecule that receives the energy from the donor. | Its absorption spectrum must overlap with the donor's emission spectrum for efficient energy transfer. | nih.govevidentscientific.com |

| Distance Dependence | The rate of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. | This strong distance dependence makes FRET a highly sensitive tool for measuring molecular proximity. | nih.gov |

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Complexation with Macrocyclic and Cage-Type Hosts

The pyrene (B120774) unit of 2-pyrenebutanoic acid can be encapsulated within the cavities of various macrocyclic and cage-type host molecules, such as cyclophanes. These interactions are driven by a combination of forces, leading to the formation of stable host-guest complexes.

While specific binding affinity data for this compound with cyclophanes in aqueous media is not extensively documented, studies on similar pyrene-containing guest molecules provide valuable insights. For instance, a stacked pyrene cyclophane functionalized with an azoniacrown moiety has demonstrated strong binding affinities for nucleotides like ATP and GTP in water, with dissociation constants (Kd) in the micromolar and nanomolar range, respectively researchgate.net. The binding is driven by a combination of π-π stacking between the pyrene units of the host and the guest, and electrostatic interactions.

In another study, a hybrid naphthalimide-pyrene aza-cyclophane was shown to preferentially bind ATP and CTP in an aqueous solution nih.govnih.gov. The formation of these host-guest complexes is stabilized by dispersion interactions between the nucleobase and the aromatic moieties of the cyclophane nih.govnih.gov. The binding constants for various aromatic guests with a tetracationic cyclophane in aqueous solution have also been investigated, revealing that the strength of the interaction is influenced by the size of the guest's π-system chinesechemsoc.org. For example, pyrene exhibits a stronger binding affinity than smaller aromatic molecules like naphthalene (B1677914) and anthracene (B1667546) due to more effective donor-acceptor interactions chinesechemsoc.org.

These examples with related pyrene derivatives suggest that this compound would also exhibit significant binding affinities with suitably designed cyclophane hosts in aqueous environments, driven primarily by hydrophobic and π-π stacking interactions involving its pyrene moiety. The butanoic acid chain could further influence binding through potential electrostatic or hydrogen bonding interactions.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in enhancing the binding affinity and selectivity of host-guest complexes involving pyrene derivatives. In the case of the hybrid naphthalimide-pyrene aza-cyclophane, hydrogen bonding between the amine linkers of the host and the nucleobases of the guest molecules (ATP and CTP) is responsible for the observed binding selectivity nih.govnih.gov.

Theoretical studies on pyrene derivatives have also highlighted the importance of hydrogen bonding in directing self-assembly processes. The presence of amide groups, for instance, can facilitate the formation of hydrogen bonds, which, in conjunction with π-π stacking, can lead to the formation of well-ordered supramolecular structures researchgate.netmdpi.com. While direct evidence for this compound is limited, the carboxylic acid group of the molecule is capable of acting as both a hydrogen bond donor and acceptor, suggesting its potential to significantly contribute to the stability and specificity of its complexes with appropriate hosts.

Self-Assembly Processes and Hierarchical Architectures

The inherent tendency of the pyrene moiety to form ordered aggregates through non-covalent interactions makes this compound a versatile component for the construction of self-assembled materials and hierarchical architectures.

The incorporation of pyrene-functionalized methacrylates into block copolymers with poly(3-hexylthiophene) has been demonstrated to improve the self-assembly and electronic properties of the resulting materials acs.org. The π-π stacking of the pyrene units can drive the formation of ordered domains within the block copolymer matrix acs.org. It is conceivable that this compound could similarly be co-assembled with block copolymers, where the pyrene moiety would interact with one block of the copolymer, leading to microphase separation and the formation of specific morphologies. The butanoic acid group could provide additional control over the assembly process through hydrogen bonding or electrostatic interactions with a compatible block. The morphology of the resulting nanostructures could be tuned by varying the block copolymer composition and the ratio of the two components. For example, co-assembly of two different pyrene derivatives has been shown to result in morphological transitions from spherical nanoparticles to nanofibrous networks as the molar ratio of the components is varied mdpi.comresearchgate.net.

The strong propensity for π-π stacking among pyrene units is a primary driving force for the directed self-assembly of pyrene-containing molecules acs.orgacs.org. This interaction leads to the formation of well-ordered aggregates, such as stacks, sheets, and fibers nih.gov. The self-assembly of pyrene derivatives can be controlled to produce nanostructures with specific morphologies and optical properties nih.gov.

For instance, pyrene derivatives functionalized with amide groups have been shown to self-assemble into regular dendritic or reticulated structures, driven by a combination of π-π stacking and hydrogen bonding mdpi.com. Similarly, organoplatinum(II) metallacycles incorporating pyrene have been observed to form aggregates in solution due to intermolecular π-π interactions between the pyrene moieties nih.gov. These examples strongly suggest that this compound would also undergo directed self-assembly in appropriate solvents, with the pyrene units stacking to minimize unfavorable interactions with the solvent and maximize stabilizing π-π interactions. The resulting hierarchical architectures would be influenced by factors such as solvent polarity, concentration, and temperature.

Size- and Shape-Sensitive Molecular Discrimination

The defined cavities and specific interaction sites within self-assembled structures containing pyrene moieties can be exploited for size- and shape-sensitive molecular discrimination. While direct applications of this compound in this area are not well-documented, the principles can be inferred from related systems.

Pyrene-imprinted microspheres have been developed for the molecular recognition of polycyclic aromatic hydrocarbons (PAHs) nih.gov. The recognition mechanism is based on the shape and dimensions of the binding sites created during the imprinting process, which are complementary to the template molecule (pyrene) nih.gov. This allows for the selective binding of PAHs based on their size and shape through hydrophobic interactions nih.gov.

Applications in Advanced Materials Science and Nanotechnology

Surface Functionalization of Carbon Nanomaterials

The ability of 2-pyrenebutanoic acid to adsorb onto carbon nanomaterials without disrupting their inherent electronic structure is a key advantage for creating novel composites and sensors. This non-covalent approach preserves the desirable properties of materials like graphene and carbon nanotubes.

Non-Covalent Functionalization of Graphene via π-π Stacking Interactions

The functionalization of graphene is crucial for its application in fields like biosensing and electronics. While covalent functionalization can disrupt the sp²-hybridized carbon lattice and degrade its electronic properties, non-covalent methods offer a significant advantage. This compound and its derivatives are widely used for this purpose, anchoring to the graphene surface via π-π stacking interactions between the pyrene (B120774) moiety and the graphitic lattice. This interaction is strong enough to form stable, self-assembled monolayers without introducing defects into the graphene sheet, thereby preserving its high charge carrier mobility.

This approach allows the graphene surface to be decorated with carboxylic acid functional groups, which can then be used to immobilize other molecules, such as proteins for biosensor development. Research into the adsorption of 1-pyrenebutanoic acid (a structural isomer with identical functional principles) on graphene has provided detailed insights into this process. Studies combining Raman spectroscopy, ab initio calculations, and spectroscopic ellipsometry have characterized the formation of these self-limiting monolayers. In concentrated solutions, the pyrenebutanoic acid molecules arrange themselves in a "standing-up" configuration, with their edges in contact with the graphene surface, which facilitates a high density of functional groups.

| Parameter | Value | Description |

| Monolayer Saturation Density | 5.3 molecules / nm² | The maximum density of 1-pyrenebutanoic acid molecules that can self-assemble on a graphene surface. |

| Monolayer Thickness | ~0.7 nm | The approximate thickness of the self-assembled monolayer formed on the graphene surface. |

This data is based on studies of 1-pyrenebutanoic acid, which serves as a model for the behavior of this compound on graphene surfaces. acs.org

Stabilization and Dispersion of Carbon Nanotubes

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties but are notoriously difficult to disperse in solvents due to strong van der Waals forces that cause them to aggregate into bundles. This compound can act as a surfactant to overcome this challenge. The planar pyrene group adsorbs onto the curved graphitic surface of the CNTs through π-π stacking. The butanoic acid chain then extends into the solvent.

This functionalization process aids in dispersion through two primary mechanisms:

Steric Hindrance: The alkyl chains extending from the CNT surfaces create a physical barrier that prevents the nanotubes from re-aggregating.

Electrostatic Repulsion: In polar solvents, the carboxylic acid groups can deprotonate, creating negative charges along the nanotubes. The resulting electrostatic repulsion further contributes to maintaining a stable dispersion.

This non-covalent approach is advantageous as it effectively debundles and stabilizes CNTs in a solution without altering their fundamental electronic structure, which is critical for applications in conductive films, composites, and nanoelectronics.

Optimization of Linker Incubation Conditions for Material Performance

The performance of materials functionalized with pyrenebutanoic acid depends heavily on the structure and orientation of the linker molecules on the surface. Theoretical studies on similar linker molecules, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), have shown that they can exist in multiple conformations on a graphene surface, including a stable "straight" form and a metastable "bent" form. The transition between these states involves an activation energy barrier.

The stability of these conformations can be influenced by the surrounding environment, particularly the solvent. The polarity of the solvent can affect the hydration of different parts of the molecule, thereby altering the energy landscape and the probability of the linker adopting a specific conformation. For instance, increasing the polarity of the solvent can enhance the stability of more extended or bent conformations. By carefully selecting the solvent and tuning incubation conditions such as temperature and concentration, it is possible to control the orientation of the adsorbed linkers. This optimization is critical for maximizing the density of accessible functional groups on the surface, which in turn enhances the performance of devices like biosensors by improving the efficiency of subsequent immobilization steps (e.g., antigen-antibody reactions).

Development of Advanced Optical and Electronic Materials

The pyrene core of this compound is an active chromophore, making it and its derivatives suitable for integration into various optoelectronic devices. Its ability to participate in charge transport and light-harvesting processes is of significant interest.

Integration into Organic Light-Emitting Diodes (OLEDs)

Pyrene and its derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and charge-transporting capabilities. They can function as blue emitters or as hole-transporting materials. The planar, electron-rich pyrene core facilitates hole injection and transport.

However, a significant challenge with pyrene-based materials in the solid state is their tendency to form excimers due to close π-π stacking. This phenomenon can lead to a red-shift in the emission spectrum, resulting in undesirable greenish-blue or green light instead of a pure blue emission. The molecular design of pyrene derivatives is therefore critical. By attaching bulky side groups, such as in this compound, intermolecular stacking can be sterically hindered, helping to preserve the monomer's blue emission properties. The butanoic acid group could also be used to attach the pyrene chromophore to a polymer backbone or another molecular structure, further controlling its aggregation state and tuning the device's performance.

Photovoltaic Applications and Light-Harvesting Arrays

The strong light-absorbing and charge-donating properties of the pyrene moiety make this compound and related compounds promising candidates for organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). In these applications, the pyrene unit acts as a light harvester, absorbing photons and generating excitons (electron-hole pairs). uky.edunih.gov The molecule can then donate an electron to an acceptor material, initiating the charge separation process that generates a photocurrent.

Pyrene-based materials have been successfully used as hole-transporting materials in high-efficiency perovskite solar cells, contributing to power conversion efficiencies (PCE) greater than 22%. acs.orgnih.govnih.gov The carboxylic acid group of this compound is particularly useful in DSSCs, as it can serve as an anchoring group to bind the dye molecule to the surface of a semiconductor oxide, typically titanium dioxide (TiO₂). mdpi.comwikipedia.orgunimib.it This ensures efficient electron injection from the excited dye into the semiconductor's conduction band.

Studies on multilayer films incorporating oligo(pyrenebutyric acid) have demonstrated effective charge dissociation and photocurrent generation, highlighting the potential of these materials in photovoltaic devices. acs.org Furthermore, pyrene derivatives are integral components in artificial light-harvesting systems, where their excellent light-absorbing characteristics are exploited to capture and transfer energy, mimicking natural photosynthesis. researchgate.netnih.gov

| Application | Material System | Key Finding / Performance Metric |

| Organic Photovoltaics | Oligo(pyrenebutyric acid) / Perylene Diimide | Incident Photon to Current Conversion Efficiency (IPCE) of 1.29% was achieved in a 5-bilayer composite film. acs.org |

| Perovskite Solar Cells | Pyrene-based Hole Transporting Materials | Devices have achieved Power Conversion Efficiencies (PCE) exceeding 22%. nih.gov |

| Artificial Light Harvesting | Pyrene-based Triphenylamine Derivatives | Molar absorption coefficients and fluorescence quantum yields increase significantly with the number of antenna units. nih.gov |

Smart Materials and Stimuli-Responsive Systems

This compound (2-PBA) and its derivatives are integral components in the design of advanced smart materials and stimuli-responsive systems. These materials are engineered to exhibit significant changes in their physicochemical properties in response to external stimuli such as pH, temperature, light, and the presence of specific chemical species. The functionality of 2-PBA in these systems is primarily derived from the unique photophysical properties of its pyrene moiety.

The pyrene group is well-known for its ability to form "excimers," which are excited-state dimers that form when a pyrene molecule in an excited state interacts with a ground-state molecule. Monomeric pyrene exhibits a characteristic fluorescence spectrum, while the excimer form fluoresces at a longer wavelength (a red shift). The ratio of monomer to excimer emission intensity is highly sensitive to the distance and orientation between pyrene molecules. By incorporating 2-PBA into a polymer backbone or a supramolecular assembly, the system can be designed to respond to external triggers that alter the proximity of the pyrene units, thus modulating the fluorescence output. This principle is the foundation for using 2-PBA in a variety of sensors and responsive materials. researchgate.net

pH-Responsive Systems:

Researchers have developed pH-responsive polymers by incorporating 2-PBA or its derivatives. In one such system, a water-soluble polymer was functionalized with a pyrene dye containing a tertiary amine. rsc.org This amine group is pH-sensitive and becomes protonated under acidic conditions (e.g., when CO2 is bubbled through the aqueous solution, lowering the pH to ~6.5). rsc.org This protonation induces electrostatic repulsion between the polymer chains, disrupting the non-covalent π-π stacking that facilitates pyrene excimer formation. As a result, the strong excimer fluorescence is "turned off," and the monomer fluorescence may increase. This change provides a clear optical signal indicating a change in pH. The process is often reversible; upon removal of the CO2 and return to a higher pH, the excimer emission can be restored. rsc.org

These pH-responsive materials have potential applications in various fields, including as sensors for biological systems where pH changes are critical, or for environmental monitoring of dissolved gases like CO2. rsc.org The ability to tune the pH sensitivity by selecting different amine groups allows for the design of sensors tailored to specific pH ranges. rsc.org

Ion and Molecule Sensing:

The fluorescence of 2-PBA-containing polymers can be quenched or enhanced by the presence of specific metal ions or small molecules, forming the basis of selective chemosensors. For instance, polymers of 1-pyrenebutyric acid have demonstrated ultra-high sensitivity for the detection of dichromate (Cr2O7²⁻) ions in solution. researchgate.net The quenching of fluorescence in the presence of the target ion is the primary sensing mechanism. researchgate.net Similarly, other pyrene-based materials have been designed to detect metal ions like Cu²⁺ and Co²⁺ in aqueous solutions. researchgate.net The mechanism often involves the ion coordinating with functional groups on the polymer, which in turn affects the aggregation and photophysical properties of the nearby pyrene units. researchgate.net

Furthermore, pyrene-functionalized polymers have been successfully employed to detect nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), a common explosive. acs.org The detection relies on the fluorescence quenching of the pyrene excimer upon interaction with the electron-deficient TNT molecules, a process driven by photoinduced electron transfer. acs.orgnih.gov

Conformational and Mechanical Response:

Beyond fluorescence-based sensing, this compound can be used as a linker molecule to create systems that respond mechanically to stimuli. Theoretical studies have shown that when 1-pyrenebutanoic acid is used to link proteins to graphene, it can exist in bi-stable conformations. nih.gov The switch between these conformations is based on steric hindrance and can be influenced by the surrounding solvent environment. nih.gov This conformational change at the molecular level represents a form of mechanical response to a chemical stimulus (the solvent polarity), which could be harnessed in the development of highly sensitive biosensors or nano-actuators. nih.gov

The table below summarizes research findings on stimuli-responsive systems incorporating pyrenebutanoic acid and related pyrene derivatives.

| Stimulus | Material Composition | Observed Response | Sensing Mechanism | Potential Application |

| pH / CO2 | Water-soluble polymer with a CO2-responsive pyrene dye. rsc.org | Drastic reduction in excimer fluorescence at 480 nm. rsc.org | Disruption of non-covalent excimer bonds upon protonation of amine groups. rsc.org | CO2 detection in aqueous environments. rsc.org |

| Metal Ions (Cr2O7²⁻) | Poly(1-pyrenebutyric acid) (PPBA). researchgate.net | Fluorescence quenching. researchgate.net | Ion-induced inter- and intra-polymer aggregation. researchgate.net | Ultra-trace detection of ions in practical samples like milk. researchgate.net |

| Metal Ions (Cu²⁺, Co²⁺) | Bis-pyrene derivative with anionic surfactant (SDS) assemblies. researchgate.net | Fluorescence quenching. researchgate.net | Electrostatic interaction increasing local ion concentration near pyrene. researchgate.net | Selective detection of heavy metal ions in aqueous solutions. researchgate.net |

| Nitroaromatics (TNT) | Poly(pyrene-co-phenyleneethynylene) films. acs.org | Fluorescence quenching. acs.org | π-π interaction and photoinduced electron transfer between pyrene and TNT. acs.org | Sensing of explosives in aqueous media. acs.org |

| Solvent Polarity | 1-Pyrenebutanoic acid succinimidyl ester (PASE) linker on graphene. nih.gov | Switch between bi-stable molecular conformations. nih.gov | Steric hindrance and interaction with solvent molecules. nih.gov | Oscillator-type biosensors. nih.gov |

Analytical Chemistry and Sensor Development

Chemosensor Development for Specific Analytes

The development of chemosensors, which are devices that use chemical reactions to detect and quantify specific substances, is another area where 2-pyrenebutanoic acid has found application. Its responsive fluorescence makes it an excellent signaling component in sensor design.

A clever sensor design for the detection of biogenic amines, which are indicators of food decomposition, utilizes the formation of intramolecular excimers. In this strategy, a derivative of this compound, such as 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester (PSE), is employed.

This PSE molecule can react with primary and secondary amino groups present in biogenic amines like putrescine, cadaverine, spermidine, and spermine. When PSE reacts with a biogenic amine that contains at least two amino groups, two PSE molecules can bind to the same amine molecule. This brings the two pyrene (B120774) moieties into close enough proximity to form an intramolecular excimer upon excitation.

The resulting intramolecular excimer exhibits a characteristic broad fluorescence peak at around 470 nm, which is easily distinguishable from the monomer fluorescence of the unreacted PSE (360-420 nm). The intensity of this excimer fluorescence can be correlated with the concentration of the biogenic amine. This method has been successfully applied to detect biogenic amines in decomposed fish, offering a simple and sensitive screening tool for food freshness.

Table 2: Detection of Biogenic Amines using a this compound Derivative

| Analyte | Detection Principle | Fluorescent Signal | Application | Reference |

|---|

| Biogenic Amines (Putrescine, Cadaverine, Spermidine, Spermine) | Reaction with 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester (PSE) leading to intramolecular excimer formation. | Broad fluorescence peak around 470 nm. | Screening for food decomposition (e.g., in fish). | |

Electrochemical Sensor Platforms

The unique electronic properties and large surface area of novel materials have paved the way for the development of highly sensitive and selective electrochemical sensor platforms. Within this context, this compound has emerged as a critical component, primarily utilized as a non-covalent linker molecule to functionalize sensor surfaces. Its pyrene group facilitates strong, stable, non-covalent π-π stacking interactions with graphitic materials, while the butanoic acid terminus provides a reactive site for the immobilization of biorecognition elements. This section explores the application of this compound in the fabrication and optimization of advanced electrochemical sensors.

Graphene-Based Field Effect Transistors (GFETs) for Impedance Sensing

Graphene field-effect transistors (GFETs) have garnered significant attention as bioanalytical sensors due to their exceptional charge mobility and the inherently high surface-to-volume ratio of the graphene channel. researchgate.netnih.gov In these devices, the binding of a target analyte to a bioreceptor immobilized on the graphene surface modulates the local charge environment, leading to a detectable change in the transistor's electrical characteristics, such as conductance or impedance. nih.govrsc.org

The functionalization of the graphene surface is a critical step in the fabrication of GFET biosensors, and 1-pyrenebutanoic acid succinimidyl ester (PBASE), a derivative of this compound, is one of the most widely used linker molecules for this purpose. rsc.orgmdpi.combangor.ac.uk The pyrene moiety of PBASE anchors the molecule to the graphene surface through non-covalent π-π interactions, which is advantageous as it preserves the intrinsic electronic properties of the graphene lattice that can be disturbed by covalent functionalization methods. nih.govbeilstein-journals.orgacs.org The succinimidyl ester group, on the other hand, readily reacts with primary amine groups present in biomolecules like antibodies, enzymes, and aptamers, forming stable amide bonds. researchgate.netrsc.org

This non-covalent modification strategy has been successfully employed to develop GFET immunosensors for various targets, including cancer biomarkers and viruses. For instance, a GFET sensor for detecting carcinoembryonic antigen (CEA) was fabricated by immobilizing anti-CEA antibodies onto the graphene channel via PBASE linkers. bangor.ac.uk Similarly, GFET-based biosensors have been developed for the detection of viruses such as the Vesicular Stomatitis Virus (VSV) and Rotavirus by attaching specific antibodies to the graphene surface using this pyrene-based linker. nih.gov The sensitivity of these devices is remarkable, with some configurations achieving detection limits in the femtomolar to attomolar range. nih.gov

| Target Analyte | Bioreceptor | Pyrene-Based Linker | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Carcinoembryonic Antigen (CEA) | Anti-CEA Antibody | 1-Pyrenebutanoic acid succinimidyl ester (PBASE) | Data not specified |

| Vesicular Stomatitis Virus (VSV) | Anti-VSV Antibody | 1-Pyrenebutanoic acid succinimidyl ester (PBASE) | 47.8 aM |

| Rotavirus | Anti-Rotavirus Antibody | Pyrene-NHS | Data not specified |

| Human Papillomavirus (HPV-16 E7) | Aptamer | 1-Pyrenebutyric acid (PBA) | Data not specified |

Enzyme Immobilization and Biosensor Fabrication on Nanomaterials

The immobilization of enzymes onto nanomaterials is a cornerstone of modern biosensor development, offering enhanced stability, reusability, and catalytic efficiency compared to free enzymes. nih.govmdpi.com Nanomaterials provide a high surface area for significant enzyme loading, which is crucial for amplifying the biosensor's signal. mdpi.comdoi.org this compound and its derivatives serve as ideal linkers for attaching enzymes to carbon-based nanomaterials like graphene and carbon nanotubes.

The direct adsorption of enzymes onto a graphene surface can lead to denaturation and a significant loss of bioactivity. ilt.kharkov.ua Using a molecular interface, such as 1-pyrenebutanoic acid succinimidyl ester (PBASE), effectively solves this issue. ilt.kharkov.ua The pyrene group of PBASE anchors to the graphene, while the succinimidyl ester covalently binds to the enzyme, holding it in close proximity to the surface without causing detrimental structural changes. ilt.kharkov.ua

Molecular dynamics simulations have been used to study the immobilization of enzymes like glucose oxidase (GOX) on graphene via PBASE. ilt.kharkov.ua These studies show that the PBASE molecule can effectively tether the enzyme to the carbon surface, protecting it from the deformation that occurs with direct interaction. ilt.kharkov.ua The interaction energy between the graphene and the GOX enzyme when mediated by the PBASE interface is in the range of -27 to -32 kcal/mol, indicating a stable complex. ilt.kharkov.ua This strategy has been applied in the development of various enzyme-based biosensors, for example, for the detection of glucose, where GOx is the recognition element. bangor.ac.uk

The advantages of using nanomaterials for enzyme immobilization extend beyond providing a stable anchor. The unique properties of materials like metal and metal-oxide nanoparticles can enhance the catalytic activity and stability of the immobilized enzymes. mdpi.com While this compound is primarily associated with carbon nanomaterials, the principles of using linker molecules to create favorable microenvironments for enzymes are broadly applicable across different nanomaterial-based platforms. mdpi.com

| Immobilization Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Physical Adsorption (Direct) | Non-covalent attachment of enzymes directly onto the nanomaterial surface via hydrophobic or electrostatic interactions. | Simple and fast. | Can lead to enzyme denaturation and loss of activity; non-specific orientation. |

| Physical Adsorption (via Linker) | Non-covalent attachment of a linker molecule (e.g., this compound) to the nanomaterial, followed by covalent attachment of the enzyme to the linker. | Preserves nanomaterial properties; protects enzyme from denaturation. | Requires a bifunctional linker molecule. |

| Covalent Attachment | Formation of covalent bonds between the enzyme and the functionalized surface of the nanomaterial. | Strong and stable attachment, minimizes enzyme leaching. | Can potentially restrict the active site or denature the enzyme if not site-specific. |

| Co-immobilization | Entrapment of both the enzyme and nanoparticles within a composite material or polymer matrix. | Can enhance signal transduction. | May introduce diffusion limitations for the substrate. |

Optimization of Linker Molecules for Enhanced Electrochemical Performance

The performance of a GFET biosensor is critically dependent on the interface between the graphene channel and the biological recognition layer. The choice of linker molecule and the conditions of its immobilization are crucial parameters that require careful optimization. rsc.org Studies have shown that the density and orientation of the linker molecules on the graphene surface can significantly impact the sensitivity of the sensor. researchgate.net

For PBASE, the most widely used pyrene-based linker, optimization of the incubation time during the graphene functionalization process has been shown to be essential for achieving optimal sensor performance. researchgate.netrsc.org For instance, in the development of a GFET sensor for cardiac troponin I, an optimized incubation time of 2 hours for a pyrene-maleimide linker resulted in the best sensing performance. researchgate.net The surface coverage of the linker, which can be probed using techniques like Raman spectroscopy and cyclic voltammetry, is a key determinant of the final device's sensitivity. researchgate.net

Theoretical studies have also provided insights into the behavior of pyrenebutanoic acid-based linkers on graphene. These studies have identified bi-stable conformations of the linker molecule, and the energy barrier between these states is influenced by steric hindrance. nih.govbeilstein-journals.org It is proposed that the kinetic behavior of a protein immobilized with a single PBASE linker is influenced by this energy landscape. nih.govbeilstein-journals.orgarxiv.org By understanding and controlling these molecular-level interactions, for example by selecting appropriate solvents, it may be possible to design more sensitive oscillator-based biosensors. nih.gov

Furthermore, the choice of the functional group on the pyrene-based linker can be tailored for specific applications. While PBASE is ideal for binding to primary amines, other derivatives can be used to anchor different types of molecules. For example, 1-pyrenebutyric acid (PBA) has been used to anchor PbS nanocrystals and to covalently graft aptamers to graphene sheets. rsc.org The development of novel linker molecules with optimized lengths, geometries, and terminal functional groups remains an active area of research aimed at enhancing the electrochemical performance of biosensors.

Chromatographic Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar structure that is more suitable for analysis by a particular method, such as chromatography. This is often done to improve chromatographic separation, enhance detectability, or improve mass spectrometric ionization. While specific studies on the derivatization of this compound are not prevalent, the principles can be inferred from research on similar pyrene-containing compounds, such as hydroxylated metabolites of pyrene and benzo[a]pyrene.

These studies demonstrate that derivatization can significantly improve the sensitivity of detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgresearchgate.netnih.gov For analytes that are not readily ionizable by common techniques like electrospray ionization (ESI), introducing a chemical group that is easily charged can lead to a substantial enhancement in signal intensity. rsc.orgresearchgate.net

A common derivatizing agent for hydroxylated polycyclic aromatic hydrocarbons (PAHs), which share the pyrene core structure, is dansyl chloride. rsc.orgresearchgate.netnih.gov The derivatization of 3-hydroxybenzo[a]pyrene (3-OHBaP) with dansyl chloride, for example, introduces a dansyl group that greatly enhances the detection sensitivity in positive ion ESI mode. rsc.org This is attributed to both improved ionization efficiency and enhanced collision-induced dissociation in the mass spectrometer's collision cell. rsc.orgresearchgate.net This approach has been shown to lower the limit of detection (LOD) by as much as 60-fold compared to the underivatized analyte. nih.govpku.edu.cn

The derivatization reaction conditions, such as pH and reagent concentration, must be optimized to achieve high conversion yields. nih.govpku.edu.cn Following derivatization, the resulting products are separated using liquid chromatography, often with a C18 or phenyl column, before being detected by MS/MS. nih.govnih.gov This methodology has been successfully applied to the quantification of PAH metabolites in complex biological matrices like human urine at very low concentrations (pg/mL to ng/L levels). rsc.orgnih.govpku.edu.cn

Although this compound possesses a carboxylic acid group rather than a hydroxyl group, similar derivatization strategies could be envisioned. The carboxylic acid could be targeted with reagents that introduce a readily ionizable moiety, thereby enhancing its detection in LC-MS/MS analyses. The successful application of derivatization to other pyrene compounds underscores its potential as a powerful tool for the trace-level quantification of this compound and its metabolites in various samples.

| Analyte | Method | Instrument Detection Limit (IDL) | Improvement Factor |

|---|---|---|---|

| 3-hydroxybenzo[a]pyrene (3-OHBaP) | LC-ESI-MS/MS (without derivatization) | ~600 ng/L | - |

| 3-hydroxybenzo[a]pyrene (3-OHBaP) | LC-ESI-MS/MS (with dansyl chloride derivatization) | 10 ng/L | 60-fold |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Photophysical Properties

Quantum chemical calculations are essential for elucidating the electronic structure and photophysical characteristics of fluorescent molecules such as 2-pyrenebutanoic acid. These calculations provide insights into molecular orbitals and the nature of electronic transitions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to calculate properties like molecular geometries, total energies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. For pyrene (B120774), the parent aromatic hydrocarbon of this compound, the calculated HOMO-LUMO gap is approximately 3.78 eV. The introduction of a carboxyl (COOH) group, a key component of the butanoic acid side chain, has been shown to reduce this gap, which can influence the molecule's reactivity and spectroscopic behavior. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to calculate the excited-state properties of molecules, such as electronic transition energies and absorption spectra. mdpi.comlibretexts.org For pyrene derivatives, TD-DFT calculations have been successfully used to interpret experimental absorption and emission spectra. researchgate.net These theoretical studies help in understanding how structural modifications, such as the addition of the butanoic acid chain to the pyrene core, affect the photophysical properties. researchgate.netrsc.org

| Compound | Functional Group | HOMO-LUMO Gap (eV) |

|---|---|---|

| Pyrene | - | 3.78 |

| Pyrene Derivative | -COOH | < 3.78 |

The electronic transitions observed in the absorption and emission spectra of molecules like this compound can be understood by analyzing the molecular orbitals involved. The primary electronic transitions in pyrene and its derivatives are typically π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

Molecular Dynamics and Adsorption Mechanism Studies

Molecular dynamics simulations and related computational techniques are invaluable for studying the behavior of this compound in complex environments, such as when it interacts with surfaces like graphene. These studies provide insights into adsorption geometries, energies, and the conformational dynamics of the molecule.

Theoretical studies have extensively investigated the adsorption of pyrene and its derivatives on graphene, a process driven by non-covalent π-π stacking interactions between the pyrene core and the graphene surface. DFT calculations have been employed to determine the stable adsorption geometries and to quantify the strength of the interaction in terms of adsorption energy.

For 1-pyrenebutanoic acid succinimidyl ester (PASE), a molecule very similar to this compound, two primary stable conformations on graphene have been identified:

Conformation 1 (Straight): In this conformation, both the pyrene ring and the butanoic acid chain lie flat on the graphene surface, maximizing the van der Waals interactions.

Conformation 2 (Bent): Here, the pyrene moiety is adsorbed on the graphene, but the butanoic acid chain is directed away from the surface. acs.org

The adsorption energy for the straight conformation is generally found to be more favorable (more negative) than for the bent conformation in a vacuum. acs.org DFT calculations with dispersion corrections (PBEsol+D3) have estimated the adsorption energy for the straight conformation of PASE on graphene to be -1.63 eV, while the bent conformation has an adsorption energy of -1.28 eV. acs.org The pyrene moiety is the primary contributor to the adsorption energy, with the butanoic acid chain providing a secondary, but still significant, contribution. acs.org

| Conformation | Description | Adsorption Energy (eV) |

|---|---|---|

| Conformation 1 | Straight (Pyrene and chain on graphene) | -1.63 |

| Conformation 2 | Bent (Pyrene on graphene, chain away) | -1.28 |

The transition between different conformations of adsorbed this compound and its derivatives is a dynamic process that can be characterized by an activation energy barrier. Theoretical calculations, such as the nudged elastic band (NEB) method, can be used to determine the minimum energy pathway and the height of this barrier.

For PASE on graphene, the transition from the more stable straight conformation to the bent conformation involves a rotational motion around a C-C bond in the alkyl chain. The activation barrier for this conformational change has been calculated to be approximately 0.55 eV. researchgate.net The origin of this barrier is attributed to steric hindrance between hydrogen atoms on the pyrene ring and those on the alkyl chain. researchgate.net An activation barrier of this magnitude suggests that conformational changes are possible at room temperature, allowing the molecule to adapt its structure in response to its environment. acs.org The presence of a solvent or other molecules, such as amino acids, can influence the relative stability of the different conformations and the height of the activation barrier. acs.org

Predictive Modeling for Rational Design of Novel Derivatives

The insights gained from computational and theoretical investigations can be leveraged for the predictive modeling and rational design of novel derivatives of this compound with enhanced properties for specific applications. For example, in the development of graphene dispersants, theoretical models can help in designing molecules that bind more effectively to the graphene surface and provide better stabilization in aqueous environments.

One strategy for designing improved graphene stabilizers involves introducing a "spacer group," such as the n-butyl chain in this compound, between the pyrene core and a polar head group. Quantum mechanical analyses suggest that this spacer can provide additional stabilization through hydrophobic interactions with the graphene surface, while allowing the polar group to be more exposed to the solvent. This can lead to more efficient exfoliation and dispersion of graphene. By systematically modifying the length and nature of the spacer, as well as the electronic properties of the pyrene core through the addition of other functional groups, it is possible to create a framework for predicting which derivatives will have optimal performance. This "Quantitative Structure-Activity Relationship" (QSAR) type of approach, guided by theoretical calculations, can accelerate the discovery of new and more effective molecules for a variety of applications, from biosensors to advanced materials.

Future Perspectives and Emerging Research Directions

Integration with Next-Generation Nanomaterials and Hybrid Systems

The synergy between 2-pyrenebutanoic acid and advanced nanomaterials is a rapidly expanding field of research. The pyrene (B120774) moiety's ability to engage in strong π-π stacking interactions with carbonaceous nanomaterials like graphene and carbon nanotubes makes it an ideal anchor for surface functionalization. nih.govbeilstein-journals.org This non-covalent immobilization strategy is crucial for the development of sophisticated biosensors and electronic devices. Theoretical studies have explored the conformational behavior of pyrenebutanoic acid derivatives when linked to proteins and adsorbed on graphene, providing insights into the design of highly sensitive oscillator-type biosensors. nih.govbeilstein-journals.org

Beyond carbon nanomaterials, this compound and its derivatives are being integrated into other advanced systems:

Functionalized Nanoparticles: The tuning of the optical properties of pyrene derivatives immobilized on alumina (B75360) nanoparticle surfaces has been demonstrated. By controlling the molecular mixing ratio and the nature of co-ligands, it is possible to elicit monomer, excimer, or a combination of both emissions, creating multifunctional and tunable surfaces for sensing applications. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): Pyrene-based ligands, including derivatives of pyrenecarboxylic acids, are increasingly used in the synthesis of MOFs. rsc.orgrsc.orgnih.gov These porous materials exhibit potential in applications such as gas storage and separation, with studies investigating the influence of the metal center and pore structure on CO2 uptake. nih.govresearchgate.netchemrxiv.org The inherent fluorescence of the pyrene unit within the MOF structure also opens up possibilities for luminescent sensing. nih.gov

Self-Assembled Systems: The amphiphilic nature of certain this compound derivatives allows for their self-assembly into well-defined nanostructures in aqueous environments. nih.gov This behavior is being harnessed to create photo and pH-responsive nanoparticles for controlled drug release. nih.gov The principles of self-assembly are fundamental to creating complex and functional nanoarchitectures from the bottom up. nih.govnih.gov

| Nanomaterial/System | Method of Integration | Potential Application |

| Graphene | π-π stacking | Biosensors, Nanoelectronics |

| Carbon Nanotubes | π-π stacking | Drug Delivery, Bio-imaging |

| Alumina Nanoparticles | Covalent attachment of phosphonic acid derivatives | Optical Sensors, Tunable Surfaces |

| Metal-Organic Frameworks | As organic linker | Gas Storage, Catalysis, Luminescent Sensing |

| Polymeric Nanoparticles | Self-assembly | Controlled Drug Release |

Advancements in In Situ and Time-Resolved Spectroscopic Characterization

A deeper understanding of the excited-state dynamics and environmental sensitivity of this compound is crucial for optimizing its performance in various applications. Advanced spectroscopic techniques are providing unprecedented insights into these processes.

Time-resolved spectroscopy is a powerful tool for studying the transient photophysical and photochemical events that occur on femtosecond to millisecond timescales. researchgate.net Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy are employed to investigate the kinetics of excimer formation, charge transfer, and energy transfer processes involving pyrene derivatives. acs.orgresearchgate.netroyalsocietypublishing.org For instance, femtosecond broad-band pump-probe spectroscopy has been used to study the intramolecular interactions and structural relaxation in pyrene derivatives in solution. researchgate.net

Future research will likely focus on in situ and time-resolved characterization of this compound within complex environments, such as on the surface of nanomaterials or within biological systems. This will allow for a more accurate depiction of how its photophysical properties are influenced by its immediate surroundings, paving the way for the development of more robust and reliable sensors and devices.

| Spectroscopic Technique | Information Gained | Relevance to this compound |